molecular formula C11H8ClF5N2O B8173602 (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone

Cat. No.: B8173602
M. Wt: 314.64 g/mol
InChI Key: NQQWBNLHENSJHF-UHFFFAOYSA-N
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Description

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone is a complex organic compound featuring both pyridine and pyrrolidine rings. This compound is notable for its incorporation of multiple halogen atoms, which can significantly influence its chemical reactivity and potential applications. The presence of chlorine and fluorine atoms makes it a valuable intermediate in various chemical syntheses, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the halogenation of pyridine derivatives to introduce the chloro and trifluoromethyl groups. This is followed by the formation of the pyrrolidine ring through cyclization reactions. The final step involves the coupling of the pyridine and pyrrolidine moieties under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Industrial methods also emphasize the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, potentially altering its biological activity.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or copper catalysts.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

Industrially, the compound is used in the synthesis of agrochemicals, where its halogenated structure can enhance the efficacy and stability of pesticides and herbicides. It is also explored for use in specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways depend on the specific application, but common targets include enzymes involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3,3-Difluoropyrrolidine
  • 2-Bromo-5-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone is unique due to its combination of both pyridine and pyrrolidine rings, along with multiple halogen atoms

This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and unique properties

Properties

IUPAC Name

[2-chloro-5-(trifluoromethyl)pyridin-3-yl]-(3,3-difluoropyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF5N2O/c12-8-7(3-6(4-18-8)11(15,16)17)9(20)19-2-1-10(13,14)5-19/h3-4H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQWBNLHENSJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2=C(N=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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